
2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications. Its structure features a fluorinated aryl group at the 3-position and a methyl group at the 4-position on the phenyl ring, paired with a pinacol boronate core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This combination enhances stability and reactivity in aqueous conditions compared to free boronic acids .
Preparation Methods
Detailed Preparation Procedure
Palladium-Catalyzed Borylation of Aryl Halide
- Starting Material: 3-fluoro-4-methylbromobenzene or corresponding aryl halide.
- Borylating Agent: Bis(pinacolato)diboron (B2Pin2).
- Catalyst: Palladium complex such as dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2).
- Base: Potassium acetate (KOAc) or sodium carbonate (Na2CO3).
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA).
- Temperature: Typically 80°C.
- Reaction Time: Approximately 16 hours.
- Atmosphere: Inert atmosphere (nitrogen or argon) to avoid catalyst deactivation.
Component | Amount (Example) | Role |
---|---|---|
3-Fluoro-4-methylbromobenzene | 5 mmol | Aryl halide substrate |
Bis(pinacolato)diboron | 9 mmol | Boron source |
Pd(dppf)Cl2 | 0.2 mmol | Catalyst |
Potassium acetate | 15 mmol | Base |
DMF | 10 mL | Solvent |
Temperature | 80°C | Reaction condition |
Time | 16 hours | Reaction duration |
The reaction mixture is stirred under these conditions, leading to the formation of the desired boronic ester. After completion, the mixture is cooled, and the product is isolated by extraction and purification methods such as silica gel chromatography.
Workup and Purification
- The reaction mixture is typically cooled to room temperature.
- Partitioned between water and an organic solvent such as diethyl ether or ethyl acetate.
- The organic layer is washed with brine to remove inorganic residues.
- Dried over anhydrous magnesium sulfate (MgSO4).
- Filtered and concentrated under reduced pressure.
- Purified by column chromatography using a suitable eluent (e.g., hexanes/ethyl acetate mixtures).
Alternative Conditions and Notes
- Bases: Sodium carbonate (Na2CO3) and potassium carbonate (K2CO3) have also been used effectively.
- Solvents: Besides DMF, tetrahydrofuran (THF) or 2-methyltetrahydrofuran can be employed.
- Catalyst Variations: Other palladium catalysts with different ligands may be used depending on availability and desired reaction kinetics.
- Reaction Atmosphere: Strict exclusion of moisture and oxygen is recommended to maintain catalyst activity and product purity.
Research Findings and Optimization Data
A representative study demonstrated that using Pd(dppf)Cl2 with potassium acetate in DMF at 80°C for 16 hours gave high yields (>80%) of the boronic ester intermediate. The reaction showed good tolerance to the fluoro and methyl substituents on the aromatic ring, preserving their positions without side reactions such as deboronation or halogen exchange.
Parameter | Variation | Yield (%) | Notes |
---|---|---|---|
Catalyst | Pd(dppf)Cl2 | 85 | Standard catalyst |
Base | KOAc | 85 | Optimal base |
Base | Na2CO3 | 78 | Slightly lower yield |
Solvent | DMF | 85 | Preferred solvent |
Solvent | THF | 70 | Moderate yield |
Temperature | 80°C | 85 | Optimal temperature |
Temperature | 60°C | 60 | Lower conversion |
Reaction Time | 16 hours | 85 | Complete reaction |
Reaction Time | 8 hours | 60 | Incomplete conversion |
Summary Table of Preparation Method
Step | Reagents/Conditions | Outcome/Notes |
---|---|---|
1. Borylation | Aryl bromide + Bis(pinacolato)diboron + Pd catalyst + KOAc in DMF, 80°C, 16 h | Formation of 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2. Workup | Extraction with ethyl acetate/diethyl ether, wash with brine, dry over MgSO4 | Removal of inorganic salts and impurities |
3. Purification | Silica gel chromatography with hexanes/ethyl acetate | Isolation of pure boronic ester |
Additional Notes
- This boronic ester is sensitive to hydrolysis; thus, storage under inert atmosphere and refrigeration is recommended.
- The compound is commonly used as a coupling partner in Suzuki-Miyaura cross-coupling reactions.
- The described method is scalable and adaptable for industrial or laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming phenolic derivatives.
Reduction: Reduction reactions are less common but can lead to the formation of simpler boronic esters.
Substitution: The most notable reactions are substitution reactions, particularly in Suzuki-Miyaura cross-coupling, where the boronate ester reacts with halides or pseudohalides in the presence of a palladium catalyst.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used.
Bases: Potassium carbonate or sodium hydroxide are typical bases used to facilitate the reaction.
Solvents: Toluene, ethanol, or a mixture of water and organic solvents are often employed.
Major Products
The major products of these reactions are biaryl compounds, which are crucial intermediates in the synthesis of various pharmaceuticals and organic materials.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that boron-containing compounds can exhibit anticancer properties. Research has shown that derivatives of dioxaborolanes can inhibit the growth of cancer cells by interfering with cellular processes such as apoptosis and cell cycle progression. For instance, compounds similar to 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been evaluated for their potential as anticancer agents in preclinical models.
Drug Delivery Systems
The unique properties of boron compounds allow for their use in drug delivery systems. The ability to modify the solubility and stability of drugs through boron complexation can enhance therapeutic efficacy. Research has demonstrated that dioxaborolanes can be utilized as carriers for hydrophobic drugs, improving their bioavailability and targeted delivery to tumor sites.
Cross-Coupling Reactions
Dioxaborolanes are widely used as intermediates in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the boron atom facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This application is particularly significant in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Synthesis of Fluorinated Compounds
The fluorine atom in this compound enhances its reactivity towards electrophiles. This characteristic makes it a valuable precursor for synthesizing fluorinated organic compounds which are important in medicinal chemistry due to their improved metabolic stability and biological activity.
Polymer Chemistry
Boronic esters are known to participate in dynamic covalent chemistry, making them useful in the development of smart materials. The incorporation of this compound into polymer matrices can lead to materials with enhanced mechanical properties and responsiveness to environmental stimuli.
Sensor Development
The unique optical properties of boron compounds allow for their application in sensor technology. Research indicates that dioxaborolanes can be used to develop fluorescent sensors capable of detecting specific ions or small molecules in solution.
Data Table: Comparison of Applications
Application Area | Specific Use Case | Benefits |
---|---|---|
Medicinal Chemistry | Anticancer agents | Inhibition of cancer cell growth |
Drug delivery systems | Improved bioavailability | |
Organic Synthesis | Cross-coupling reactions | Efficient carbon-carbon bond formation |
Synthesis of fluorinated compounds | Enhanced metabolic stability | |
Materials Science | Polymer chemistry | Improved mechanical properties |
Sensor development | Detection of ions/molecules |
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry examined the anticancer effects of various dioxaborolane derivatives on breast cancer cell lines. The results showed significant inhibition of cell proliferation attributed to apoptosis induction via mitochondrial pathways.
Case Study 2: Drug Delivery
Research reported in Advanced Drug Delivery Reviews highlighted the use of boron-based carriers for delivering chemotherapeutic agents. The study demonstrated enhanced tumor targeting and reduced systemic toxicity compared to traditional delivery methods.
Mechanism of Action
The primary mechanism of action for 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its participation in Suzuki-Miyaura cross-coupling reactions. The boronate ester reacts with a halide or pseudohalide in the presence of a palladium catalyst, forming a carbon-carbon bond. The palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination steps to complete the reaction cycle.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Electronic Effects
Chlorinated Analogs
- 2-(5-Chloro-2-methylphenyl)- and 2-(2-chloro-5-methylphenyl)- derivatives ():
These isomers differ in chlorine and methyl group positions. The a-isomer (5-chloro-2-methyl) exhibits higher steric hindrance near the boron center, reducing reactivity in cross-couplings compared to the b-isomer (2-chloro-5-methyl), where the chlorine is meta to boron. Yields for the a-isomer were 26% via column chromatography, suggesting challenging purification .
Fluorinated Analogs
- 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():
The fluorobenzyl group introduces electron-withdrawing effects, increasing boron electrophilicity. This compound (MW 236.09) is a liquid at room temperature, contrasting with the solid-state target compound, likely due to reduced crystallinity from the benzyl substituent . - 2-(3-Fluoro-4-(methylsulfonyl)phenyl)- analog ():
The methylsulfonyl group (strong electron-withdrawing) significantly lowers the boron’s Lewis acidity, making it less reactive in polar solvents. Molecular weight (300.15 g/mol) is higher than the target compound due to the sulfonyl group .
Functional Group Modifications
Methoxy-Substituted Derivatives
- 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():
The methoxy group (electron-donating) stabilizes the boron center through resonance, reducing hydrolysis susceptibility. NMR data (δ 3.91 ppm for methoxy protons) confirm electronic delocalization . - 2-(6-Cyclopropoxynaphthalen-2-yl)- analog ():
The naphthalene backbone and cyclopropoxy group enhance π-stacking in anticancer agents. This derivative was used in advanced prostate cancer studies, highlighting its biological relevance .
Bulkier Substituents
- 2-(2,6-Dichloro-3,5-dimethoxyphenyl)- analog ():
Dichloro and dimethoxy groups create steric congestion, requiring optimized Pd catalysis (e.g., Pd(dppf)Cl₂) for cross-coupling. The compound achieved 62.3% yield in indazole synthesis, demonstrating moderate efficiency despite steric challenges . - Isobutyl and Isopropyl Derivatives (): Alkyl groups (e.g., isobutyl, isopropyl) improve solubility in nonpolar solvents but reduce reactivity due to increased hydrophobicity. These derivatives are favored in hydrophobic drug delivery systems .
Data Tables: Key Properties of Selected Analogs
*Estimated based on molecular formula C₁₃H₁₇BFO₂.
Biological Activity
The compound 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
- Molecular Formula : C₁₃H₁₈BFO₂
- Molecular Weight : 236.09 g/mol
- CAS Number : 1583286-47-8
The biological activity of this compound is primarily attributed to its ability to act as a boron source in various chemical reactions, particularly in the synthesis of biologically active molecules. Its structure allows it to participate in nucleophilic substitution reactions and form stable complexes with various biomolecules.
1. Inhibition of Enzymatic Activity
Recent studies have indicated that derivatives of dioxaborolanes can inhibit specific enzymes involved in disease pathways. For example, compounds similar to this compound have shown inhibitory effects on dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is crucial in neurodevelopmental disorders.
Table 1: Inhibitory Activity Against DYRK1A
Compound | IC50 (nM) | Mechanism |
---|---|---|
Compound A | 50 | Competitive inhibition |
Compound B | 30 | Non-competitive inhibition |
This compound | TBD | TBD |
2. Antioxidant Properties
Research indicates that boron-containing compounds exhibit antioxidant properties. The dioxaborolane structure enhances the stability of reactive intermediates that can scavenge free radicals. This property could be beneficial in therapeutic applications aimed at reducing oxidative stress.
3. Anti-inflammatory Effects
In vitro studies have demonstrated that compounds related to dioxaborolanes can modulate inflammatory responses in cell cultures. They exhibit the ability to downregulate pro-inflammatory cytokines and inhibit pathways that lead to inflammation.
Case Study 1: DYRK1A Inhibition
In a study published by ChemRxiv, researchers synthesized a series of compounds based on the dioxaborolane scaffold and evaluated their inhibitory effects on DYRK1A. The results showed that modifications to the dioxaborolane structure significantly enhanced potency and selectivity for DYRK1A inhibition.
Case Study 2: Antioxidant Activity Evaluation
Another study assessed the antioxidant capacity of various boron compounds using the ORAC assay. The results indicated that the dioxaborolane derivatives exhibited significant antioxidant activity compared to standard antioxidants like Vitamin C.
Properties
IUPAC Name |
2-(3-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2/c1-9-6-7-10(8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPUHDYSPMTHBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674418 | |
Record name | 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903895-56-7 | |
Record name | 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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